(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoryl group, a benzyloxy group, and a tert-butoxycarbonyl group. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the phosphoryl and benzyloxy groups through phosphorylation and benzylation reactions, respectively. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyloxy and phosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl and benzyloxy groups play crucial roles in binding to these targets, while the tert-butoxycarbonyl group may influence the compound’s stability and reactivity. The pathways involved often include phosphorylation or dephosphorylation reactions, which are essential for regulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-amino-propanoic acid: Lacks the tert-butoxycarbonyl group, resulting in different reactivity and stability.
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(methoxy)carbonyl]amino}propanoic acid: Contains a methoxycarbonyl group instead of a tert-butoxycarbonyl group, leading to variations in chemical behavior.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid imparts unique properties, such as enhanced stability and specific reactivity patterns. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different protective groups.
Properties
IUPAC Name |
3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUIAQQHXTYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.